Rhodium oxide

Description

Significance of Rhodium(III) Oxide in Contemporary Chemical Sciences

Rhodium(III) oxide (Rh₂O₃), also known as rhodium sesquioxide, is an inorganic compound of considerable interest in modern chemical sciences. americanelements.comontosight.ai As a thermally stable, highly insoluble material, it serves as a crucial compound in various fields, demonstrating its versatility and importance. americanelements.comchemicalbook.com

In the realm of catalysis , Rhodium(III) oxide is a cornerstone material. It is a key component in automotive catalytic converters, where it facilitates the reduction of harmful nitrogen oxides (NOx) from exhaust emissions. americanelements.comontosight.aiaip.org Its catalytic prowess extends to major industrial processes, including the production of chemical intermediates like oxo-alcohols, nitric acid, and acetic acid. chemicalbook.compnas.org Research has also highlighted its effectiveness as a catalyst for hydrogenation reactions, the hydroformylation of alkenes, and the production of N₂O from NO. chemicalbook.com The compound's catalytic activity is an area of ongoing research, with studies exploring its use in selective tandem olefin isomerization-hydrosilylation processes and as a component in metal oxide photocatalysts for hydrogen production. vulcanchem.com

In materials science , Rhodium(III) oxide exhibits a range of valuable properties. Its electrochromic behavior, characterized by reversible color changes in response to an applied voltage, makes it a promising material for the development of smart windows and displays. wikipedia.org The compound's electrical conductivity, which can be modified depending on its preparation, has led to research into its use in electronic components such as electrical contacts and switches due to its resistance to corrosion. americanelements.comontosight.ai Furthermore, there is significant academic interest in its potential applications in energy storage and conversion technologies, specifically as a material for capacitor electrodes and in the cathodes of solid oxide fuel cells. americanelements.comsigmaaldrich.com The unique electronic and optical properties of Rh₂O₃ also make it a subject of investigation for the development of novel functional materials and in the field of nanotechnology. cymitquimica.commedchemexpress.com

Rhodium(III) oxide also serves as an important precursor in the synthesis of other rhodium compounds and rhodium metal itself. chemicalbook.comcymitquimica.com Its stability and defined composition make it a reliable starting material for creating more complex rhodium-based catalysts and materials.

Historical Context and Evolution of Research Trajectories

The story of Rhodium(III) oxide is intrinsically linked to the discovery of its constituent element, rhodium. William Hyde Wollaston first isolated rhodium in 1803 from platinum ore. wikipedia.org He named the element after the Greek word "rhodon," meaning rose, due to the reddish color of its salt solutions. mdpi.com Early research into rhodium compounds was primarily focused on understanding their fundamental chemical properties.

The initial synthesis of Rhodium(III) oxide involved straightforward methods such as heating rhodium metal in the air or the thermal decomposition of rhodium salts like rhodium nitrate (B79036). chemicalbook.com These early methods laid the groundwork for producing the compound for further study.

The 20th century saw a significant evolution in the research trajectories of Rhodium(III) oxide, largely driven by the burgeoning field of catalysis. A major milestone was the development of the three-way catalytic converter, introduced in the 1970s, which utilized rhodium's unique ability to efficiently reduce NOx emissions. acs.org This application dramatically increased the demand for rhodium and spurred intensive research into its oxides and their catalytic mechanisms.

Alongside its application in automotive catalysts, industrial chemists began to explore and implement Rhodium(III) oxide and its derivatives as catalysts for a variety of organic reactions, significantly improving the efficiency and selectivity of processes like hydroformylation.

In parallel, materials science research began to uncover the diverse physical properties of Rhodium(III) oxide. Studies have identified different structural forms, or polymorphs, of Rh₂O₃, including a hexagonal (α-Rh₂O₃) corundum-type structure and an orthorhombic (β-Rh₂O₃) form that appears at higher temperatures. wikipedia.orgdtic.mil The investigation into these different phases and their distinct properties continues to be an active area of research.

More recent research has focused on nanoscience and thin-film technology. Scientists have developed advanced synthesis techniques, such as hydrothermal synthesis, sol-gel methods, and sputtering, to create nanostructured Rhodium(III) oxide and thin films. aip.orgwikipedia.orgcdnsciencepub.com These modern methods allow for precise control over the material's properties, opening up new avenues for its application in advanced electronics, sensors, and energy technologies. americanelements.comontosight.aiwikipedia.org The ongoing exploration of Rhodium(III) oxide at the nanoscale promises to unlock further functionalities and applications in contemporary science and technology. americanelements.com

Data Tables

Table 1: Physical and Chemical Properties of Rhodium(III) Oxide

| Property | Value |

| Chemical Formula | Rh₂O₃ |

| Molar Mass | 253.81 g/mol |

| Appearance | Dark gray/black or yellow powder |

| Density | 8.20 g/cm³ |

| Melting Point | Decomposes at ~1100-1150 °C |

| Solubility in Water | Insoluble |

| Solubility in Acids | Insoluble in most acids, including aqua regia |

| Crystal Structure | Hexagonal (corundum-type, α-Rh₂O₃) |

Data sourced from multiple references. chemicalbook.comwikipedia.org

Structure

2D Structure

Properties

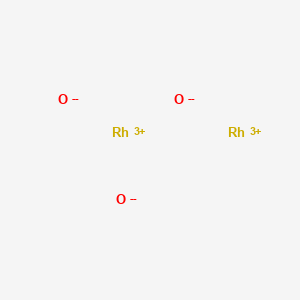

IUPAC Name |

oxygen(2-);rhodium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Rh/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBXDTCPEWHXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Rh+3].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Rh2O3, O3Rh2 | |

| Record name | Rhodium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhodium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276468 | |

| Record name | Rhodium oxide (Rh2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.809 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey solid; [HSDB] Yellow hygroscopic powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Rhodium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-35-0 | |

| Record name | Rhodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium oxide (Rh2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodium oxide (Rh2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dirhodium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PYI3777JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Fabrication Methodologies for Rhodium Iii Oxide Materials

Bulk Synthesis Approaches

Bulk rhodium(III) oxide (Rh₂O₃) is primarily synthesized through methods that employ high temperatures and, in some cases, high pressures to facilitate the reaction and crystallization of the material. These techniques are foundational for producing the compound in powder or crystalline form, which can then be used in various applications or as a precursor for further processing.

High-Temperature and Solid-State Reaction Pathways

Solid-state reactions are a conventional and widely used method for synthesizing rhodium(III) oxide. These reactions typically involve the thermal decomposition of rhodium-containing precursors or the direct oxidation of rhodium metal at elevated temperatures. The choice of precursor and the specific thermal treatment conditions, such as temperature and atmosphere, are critical in determining the phase and purity of the final product.

For instance, heating amorphous rhodium hydrous oxide can lead to the formation of different phases of rhodium oxide. At 400°C, a precursor aged for one day at 90°C can yield a mixture of α-Rh₂O₃ and RhO₂. As the temperature increases, RhO₂ decomposes to form α-Rh₂O₃, which becomes the sole phase at 500 and 600°C. Further heating to 900°C can lead to the crystallization of β-Rh₂O₃ alongside α-Rh₂O₃. researchgate.net The thermal treatment of macromolecular precursors like Chitosan (B1678972)·(RhCl₃)x and PSP-4-PVP·(RhCl₃)x can also yield this compound phases. uchile.cl Pyrolyzing the PSP-4-PVP·(RhCl₃)x precursor, for example, results in a Rh/Rh₂O₃ phase. uchile.cl

Solid-state synthesis often requires high temperatures to overcome the large energetic barriers for diffusion in the solid state, which can lead to thermodynamically stable products. acs.org These high-temperature conditions, however, can sometimes result in undesired reactions between the this compound and its support material, leading to catalyst deactivation. sci-hub.ru

Key Research Findings from Solid-State Synthesis:

| Precursor Material | Synthesis Temperature (°C) | Resulting this compound Phase(s) |

| Amorphous rhodium hydrous oxide (aged 1 day) | 400 | α-Rh₂O₃ and RhO₂ researchgate.net |

| Amorphous rhodium hydrous oxide | 500-600 | α-Rh₂O₃ researchgate.net |

| Amorphous rhodium hydrous oxide | 900 | α-Rh₂O₃ and β-Rh₂O₃ researchgate.net |

| PSP-4-PVP·(RhCl₃)x | Pyrolysis | Rh/Rh₂O₃ uchile.cl |

| Rhodium metal | >800 | Rh₂O₃ |

High-Pressure Synthesis Techniques

High-pressure synthesis is another important route for obtaining specific crystalline forms of rhodium oxides, including Rh₂O₃ and other rhodium-containing oxide compounds. The application of high pressure can stabilize crystal structures that are not accessible under ambient pressure conditions.

Nanostructured Rhodium(III) Oxide Synthesis

The synthesis of nanostructured rhodium(III) oxide has garnered significant attention due to the unique properties that arise at the nanoscale. These methods offer greater control over particle size, morphology, and surface area, which are crucial for applications in catalysis and electronics.

Solution-Based Routes (e.g., Ultrasonic Wave-Assisted, Thermal Decomposition of Organometallic Precursors)

Solution-based methods are versatile for producing nanostructured Rh₂O₃. These techniques often involve the chemical transformation of a rhodium precursor in a liquid medium.

Thermal Decomposition of Organometallic Precursors: This method involves heating an organometallic rhodium compound in a solvent or in a solid state to induce its decomposition into this compound nanoparticles. For example, nanosized rhodium(III) oxide has been synthesized by the thermal decomposition of a rhodium organometallic precursor. researchgate.netsciexplore.ir The thermal treatment of a macromolecular precursor, Chitosan·(RhCl₃)x, has been shown to produce a mixture of nanostructured Rh/RhO₂. uchile.cl Similarly, the pyrolysis of PSP-4-PVP·(RhCl₃)x yields a Rh/Rh₂O₃ phase. uchile.cl The use of organometallic precursors in chemical vapor deposition (CVD) processes is also a related technique for depositing thin films of metal oxides. google.com

Controlled Morphology and Size-Dependent Synthesis

Controlling the morphology and size of Rh₂O₃ nanostructures is critical for tailoring their properties. Various synthetic strategies have been developed to achieve this control.

Research has shown that the size and morphology of rhodium nanoparticles are dependent on the synthesis conditions. mdpi.com For instance, the size of rhodium nanoparticles can be tuned by adjusting the ratio of chloride to acetylacetonate (B107027) precursor salts during impregnation on a support material. sciltp.com In solution-based synthesis, the pH of the reaction medium can be adjusted to control the size of poly(N-vinyl-2-pyrrolidone)-protected rhodium nanoparticles (PVP-Rh NPs) in the range of 1.7–7.7 nm. acs.org While these examples focus on rhodium nanoparticles, the subsequent oxidation of these controlled-size nanoparticles can be a route to size-controlled this compound nanostructures.

A study on Rh₂O₃ nanoparticles produced via ultrasonic waves demonstrated that the addition of linoleic acid as a capping agent influenced the particle size. semanticscholar.org The use of polymer precursors as solid-state templates, such as chitosan and PSP-4-PVP, can influence the resulting phase (Rh/RhO₂ or Rh/Rh₂O₃) but may not significantly affect the "foam-like" morphology of the nanoparticles, which were found to be in the size range of 16 nm. uchile.cl Furthermore, a synthetic strategy for rhodium nanostructures with controllable morphology, including nanoshells, nanoframes, and porous nanoplates, has been developed through an inverse-directional galvanic replacement reaction. researchgate.net

Atomically Dispersed and Nanosheet Architectures

Moving beyond nanoparticles, the synthesis of even more precisely defined structures like atomically dispersed rhodium and two-dimensional (2D) nanosheets represents the forefront of this compound material design.

Atomically Dispersed Rhodium: The concept of single-atom catalysts involves dispersing individual rhodium atoms on a support material. While often studied in the context of metallic rhodium, these atomically dispersed species can exist as this compound in an oxidizing environment. For instance, atomically dispersed rhodium species have been stabilized in an In₂O₃ matrix. researchgate.net Methods to achieve atomic dispersion include trapping single atoms at the heterojunctions of support materials and using precursors like [Rh(acac)₃] within a zeolitic imidazolate framework followed by pyrolysis. oaepublish.com

Nanosheet Architectures: Inspired by graphene, ultrathin 2D this compound nanosheets have been synthesized. nih.gov A key method involves the oxidation of atomically thick ultrathin rhodium nanosheet nanoassemblies (Rh-NSNSs) using perchloric acid (HClO₄). researchgate.netacs.org This process converts the metallic rhodium nanosheets into Rh₂O₃ nanosheet nanoassemblies (Rh₂O₃-NSNSs). acs.org This approach allows for the creation of high-surface-area this compound structures with atomic thickness, which have shown enhanced catalytic activity. nih.govacs.org

Thin Film Deposition Techniques

Thin films of this compound are crucial for various applications, and their fabrication is achieved through several advanced deposition techniques.

Reactive sputtering is a versatile physical vapor deposition (PVD) technique used to produce this compound thin films. americanelements.comamericanelements.com This method involves bombarding a rhodium metal target with energetic ions in a reactive atmosphere containing oxygen. researchgate.netresearchgate.net The sputtered rhodium atoms react with the oxygen to form this compound, which then deposits onto a substrate.

Key parameters that influence the properties of the deposited films include the substrate temperature, RF power, and the composition of the sputtering gas. researchgate.netresearchgate.net For instance, amorphous Rh2O3 films can be prepared at an O2 flow ratio of 20%. researchgate.net The resistivity of the films can be controlled by adjusting the RF power, with lower power conditions favoring the oxidation of rhodium. researchgate.net

The use of different reactive gases, such as an oxygen (O2) or water (H2O) vapor atmosphere, can also significantly affect the film's properties. researchgate.netepa.gov Films deposited in an H2O vapor atmosphere have been shown to have a lower density compared to those deposited in O2. researchgate.netresearchgate.net For example, a film deposited at -20 °C in H2O vapor can achieve a density as low as 4.2 g/cm³. researchgate.net

The substrate temperature during deposition is another critical factor. researchgate.net Lowering the substrate temperature can decrease the film density. researchgate.net Amorphous this compound thin films with thicknesses ranging from 50 to 400 nm have been successfully prepared by reactive sputtering at a substrate temperature of -20 °C. researchgate.net

Interactive Data Table: Parameters in Reactive Sputtering of this compound

| Parameter | Value/Range | Effect on Film Properties |

| Reactive Gas | O2 or H2O vapor | H2O vapor can lead to lower film density. researchgate.net |

| Substrate Temperature | -20 °C to 150 °C | Lower temperatures can decrease film density; temperatures below 150°C can yield conducting RhO2, while higher temperatures favor semiconducting Rh2O3. researchgate.net |

| RF Power | 50 W (example) | Lower RF power can promote the oxidation of Rh. researchgate.net |

| Sputtering Gas Pressure | 6.7 Pa (example) | Influences deposition rate and film characteristics. researchgate.net |

| O2 Flow Ratio | 20% (for amorphous Rh2O3) | Affects the stoichiometry and phase of the resulting oxide. researchgate.net |

Chemical Vapor Deposition (CVD) and its variants, such as Metal-Organic Chemical Vapor Deposition (MOCVD), are powerful techniques for fabricating high-purity this compound thin films. americanelements.comamericanelements.comsemi.ac.cn In these processes, volatile precursor compounds containing rhodium are introduced into a reaction chamber where they decompose and react on a heated substrate to form a thin film.

One common precursor for the atomic layer deposition (ALD) of this compound is Rh(acac)3 (rhodium(III) acetylacetonate), used in conjunction with ozone as the oxygen source. researchgate.netatomiclayerdeposition.com Amorphous this compound thin films have been successfully deposited using this method at temperatures between 160 and 250 °C. researchgate.net The self-limiting nature of ALD allows for precise control over film thickness and ensures conformal coating on complex surfaces. researchgate.net

Low-temperature CVD processes have also been developed. For instance, using M(allyl)3 (M = Rh) in the presence of H• can yield crystalline rhodium films, while using H2 results in amorphous materials with significant carbon content. cambridge.org

Under certain conditions of temperature and oxygen pressure, a thin layer of oxide can form on the surface of rhodium metal. aps.orgresearchgate.net This surface oxidation is a complex process that can significantly alter the properties of the rhodium substrate.

The oxidation of a Rh(111) surface has been studied in detail, revealing the formation of a self-limited, trilayer O-Rh-O surface oxide. aps.orgresearchgate.net This surface oxide is kinetically stable and can inhibit further bulk oxidation of the metal at intermediate oxygen pressures. aps.orgacs.org The formation of this layer often begins at step edges on the crystal surface. aps.org

The structure of this surface oxide is a (9 × 9) superstructure on the Rh(111) surface, which corresponds to an (8 × 8) arrangement of RhO2 units. acs.org The formation of a thick, corundum-like Rh2O3 bulk oxide only occurs at significantly higher pressures and temperatures. aps.orgresearchgate.net The stability and formation of these oxide layers are influenced by factors such as temperature, applied potential, and oxygen partial pressure. mpg.de

Studies have shown that even under reducing conditions, a portion of a rhodium electrode can remain oxidized at temperatures up to 250°C. mpg.de The reduction of this surface oxide can be achieved by increasing the temperature in an environment with an excess of a reducing agent like ethylene (B1197577). mpg.de

The process of rhodium oxidation is also relevant in the context of platinum-rhodium alloys, where oxygen-containing atmospheres can lead to the formation of Rh2O3 on the surface. iaea.org The tendency for Rh to oxidize is more favorable than for platinum, as indicated by the more exothermic enthalpy of formation for Rh2O3. researchgate.net

Single Crystal Growth of Rhodium-Containing Oxide Systems (e.g., Orthorhodites)

The growth of single crystals of rhodium-containing oxides, such as the orthorhodites (RE)RhO3 where RE is a rare-earth element, is typically achieved using the flux method. capes.gov.bracs.orgfigshare.com This technique involves dissolving the constituent oxides (e.g., a rare-earth oxide and Rh2O3) in a molten salt (the flux) at high temperatures, followed by slow cooling to allow for the crystallization of the desired compound. wikipedia.org

Potassium carbonate (K2CO3) has been successfully used as a flux to grow single crystals of LaRhO3, PrRhO3, NdRhO3, SmRhO3, EuRhO3, and TbRhO3 for the first time. capes.gov.bracs.orgfigshare.commaterialsproject.org These compounds crystallize in the orthorhombic space group Pbnm and adopt the distorted perovskite structure of GdFeO3. capes.gov.bracs.orgfigshare.com

The flux method is advantageous for growing crystals of materials that have very high melting points or that decompose before melting. wikipedia.org Other fluxes, such as molten hydroxides, have also been employed to grow complex rhodium-containing oxides. researchgate.netacs.org For example, single crystals of new strontium iron rhodates, SrFe0.71Rh0.29O3 and Sr4Fe0.73Rh2.27O9, have been grown from potassium carbonate melts. researchgate.net

The choice of flux and the temperature profile of the growth process are critical parameters that determine the size and quality of the resulting single crystals. wikipedia.org

Structural Elucidation and Morphological Control in Rhodium Iii Oxide Investigations

Crystallographic Phase Analysis and Polymorphism Studies

Rhodium(III) oxide is known to exist in two primary crystallographic forms. wikipedia.org The hexagonal form of Rh₂O₃ adopts the corundum structure, which is a common crystal structure for many metal oxides. wikipedia.org This phase is stable at lower temperatures. When heated to temperatures exceeding 750 °C, the hexagonal phase undergoes a transformation to an orthorhombic crystal structure. wikipedia.org

The crystallographic parameters of the hexagonal (corundum) phase have been determined, with lattice constants of a = 5.127 pm and c = 1385.3 pm in a hexagonal setting. wikipedia.org In this structure, the rhodium ions (Rh³⁺) are coordinated to six oxygen ions (O²⁻), forming RhO₆ octahedra that share corners, edges, and faces. materialsproject.org The Rh-O bond lengths are not all equivalent, with three shorter bonds at 2.04 Å and three longer bonds at 2.07 Å. materialsproject.org The oxygen ions are, in turn, coordinated to four rhodium ions. materialsproject.org

The existence of these polymorphs highlights the influence of temperature on the crystallographic structure of rhodium(III) oxide. The specific phase of the material can have a significant impact on its physical and chemical properties.

Table 1: Crystallographic Data for Rhodium(III) Oxide Polymorphs

| Property | Hexagonal (Corundum) | Orthorhombic |

| Crystal System | Trigonal | Orthorhombic |

| Space Group | R-3c | - |

| Lattice Constants | a = 5.14 Å, c = 13.89 Å | - |

| Transformation Temperature | Transforms to orthorhombic > 750 °C | - |

| Coordination | Rh³⁺ is bonded to six O²⁻ atoms | - |

Data sourced from multiple studies. wikipedia.orgmaterialsproject.org

Nanoscale Morphology and Architecture Control

The morphology of rhodium(III) oxide at the nanoscale can be precisely controlled through various synthesis strategies, leading to a range of architectures with unique properties.

The synthesis of spherical rhodium nanoparticles and nanoclusters has been a focus of research. oatext.commdpi.com The size of these nanoparticles can be controlled by adjusting synthesis parameters. For instance, in a polyol synthesis method using ethylene (B1197577) glycol as a reducing agent, the pH of the reaction solution can be tuned to control the size of the resulting rhodium nanoparticles, with sizes ranging from 1.7 to 6.7 nm. acs.org The size of the nanoparticles can influence their properties, with larger nanoparticles sometimes being favored to prevent undesirable side reactions in catalysis. mdpi.com

Inspired by materials like graphene, the synthesis of two-dimensional (2D) rhodium oxide nanosheets has been achieved. acs.orgnih.gov These atomically thin structures possess a high surface area and unique electronic properties. acs.orgacs.org One method to produce these nanosheets involves the oxidation of ultrathin rhodium nanosheet nanoassemblies. acs.orgnih.gov These 2D rhodium nanosheets can have a thickness of just a few atomic layers, around 0.8–1.1 nm. acs.org The synthesis can be guided by agents like poly(allylamine hydrochloride) (PAH), which acts as both a complexant and a shape-directing agent in a hydrothermal method. acs.org

More complex, hierarchical structures of this compound have also been developed. These can include hybrid architectures, such as this compound nanofibers combined with ruthenium oxide nanowires. researchgate.net The creation of defects within the crystal structure, known as defect engineering, is another strategy to modify the properties of this compound. mdpi.comresearchgate.net Defects can alter the electronic and structural properties, potentially enhancing catalytic activity. mdpi.com This can involve creating vacancies in the crystal lattice or introducing dopant atoms. mdpi.com

Interplay between Synthesis Parameters and Resultant Material Structure/Morphology

The final structure and morphology of rhodium(III) oxide are highly dependent on the synthesis parameters employed. acs.org The choice of precursor, solvent, temperature, and the presence of capping agents or structure-directing agents all play a crucial role.

For example, the synthesis of rhodium-substituted ε-iron oxide nanoparticles can be achieved through a sol-gel method, where the use of a silica (B1680970) sol helps to form barrel-shaped nanoparticles. rsc.org The chemical potential of the system, influenced by the rhodium substitution, can determine the stability of different phases. rsc.org

In the case of 2D nanosheets, the use of a confining agent like carbon monoxide (CO) can regulate the anisotropic growth, leading to single-crystalline rhodium nanosheets with tunable edge lengths. nih.gov The pressure of the CO gas directly influences the final size of the nanosheets. nih.gov Similarly, in the hydrothermal synthesis of nanosheet assemblies, the presence of a polymer like PAH is critical for directing the formation of the desired 2D morphology. acs.org

The thermal treatment of macromolecular precursors containing rhodium chloride can also lead to different phases of this compound. researchgate.net The nature of the polymer used as a template can influence whether a mixture of Rh/RhO₂ or Rh/Rh₂O₃ is formed. researchgate.net These examples underscore the intricate relationship between the synthesis conditions and the resulting structural and morphological characteristics of rhodium(III) oxide.

Advanced Characterization Techniques Employed in Rhodium Iii Oxide Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the electronic and vibrational states of Rhodium(III) oxide.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For Rhodium(III) oxide, XPS is critical for identifying the oxidation state of rhodium.

The core-level Rh 3d spectrum exhibits a doublet, Rh 3d₅/₂ and Rh 3d₃/₂, due to spin-orbit coupling. The binding energy of these peaks is indicative of the rhodium's oxidation state. Metallic rhodium (Rh⁰) has a characteristic Rh 3d₅/₂ peak at approximately 307.2–307.6 eV. xrea.comthermofisher.com Upon oxidation to Rhodium(III) oxide (Rh₂O₃), this peak shifts to a higher binding energy. mdpi.com Research shows that the Rh 3d₅/₂ peak for Rh₂O₃ is typically observed in the range of 308.1 eV to 308.8 eV. xrea.comthermofisher.comrsc.org This chemical shift, which can be around 0.8 eV or more, is a clear indicator of the formation of an oxide layer on the rhodium surface. mdpi.com

Some studies have also identified other oxidation states; for instance, Rh⁴⁺ species have been reported with a Rh 3d₅/₂ binding energy of about 308.50 eV. acs.org Deconvolution of the Rh 3d spectrum allows for the quantification of the different rhodium species present on the surface. mdpi.com

| Rhodium Species | Rh 3d5/2 Binding Energy (eV) | Reference |

|---|---|---|

| Metallic Rhodium (Rh0) | 307.2 - 307.6 | xrea.comthermofisher.com |

| Rhodium(III) Oxide (Rh3+ in Rh₂O₃) | 308.1 - 308.8 | xrea.comthermofisher.comrsc.org |

| Rhodium(IV) Oxide (Rh4+ in RhO₂) | ~309.1 | researchgate.net |

Infrared and Raman Spectroscopies (ATR-FTIR, SERS, DRIFT) for Vibrational Information

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the bonding and structure of molecules based on their vibrational modes. ksu.edu.sauni-siegen.de

Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) has been utilized to study the phytochemical characteristics of Rhodium(III) oxide nanoparticles. semanticscholar.orgresearchgate.net It is a valuable tool for identifying functional groups present on the surface of the nanoparticles.

Surface-Enhanced Raman Spectroscopy (SERS) offers high sensitivity for studying surface species. In the context of Rhodium(III) oxide, SERS has been used to probe the reduction kinetics of surface Rh₂O₃. These studies have identified an intense vibrational feature (ν(Rh-O)) around 530 cm⁻¹, which serves as a fingerprint for the surface oxide.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) is particularly useful for studying powdered samples and has been applied in operando studies to understand the role of oxidized rhodium clusters in gas sensor applications.

The vibrational frequencies observed are sensitive to the local environment, including the coordination and bonding of the rhodium and oxygen atoms. For instance, studies on rhodium oxide cluster cations using infrared multiple photon dissociation (IRMPD) spectroscopy have identified vibrational bands associated with adsorbed O₂ molecules, indicating the capability of this compound clusters to activate oxygen bonds. ru.nlru.nl

| Technique | Species | Observed Vibrational Band (cm-1) | Assignment | Reference |

|---|---|---|---|---|

| SERS | Surface Rh₂O₃ | ~530 | ν(Rh-O) stretch | |

| IRMPD | Rh₇O₁₂⁺ / Rh₇O₁₄⁺ | >1000 | Adsorbed O₂ stretch | ru.nl |

Synchrotron-Based X-ray Absorption Techniques (e.g., XANES, EXAFS) for Local Structure and Electronic State

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of materials. XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nsf.gov

XANES provides information on the oxidation state and coordination geometry (e.g., octahedral, tetrahedral) of the absorbing atom. The energy position of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the rhodium. Comparing the XANES spectrum of a sample to that of reference compounds like rhodium foil (Rh⁰) and Rh₂O₃ powder (Rh³⁺) allows for the determination of the rhodium's formal oxidation state. researchgate.net L₃-edge High-Energy-Resolution Fluorescence-Detected (HERFD) XANES is also employed to probe the valence orbital electronic structure with greater detail than conventional K-edge XANES, although direct correlation of the L₃-edge position with oxidation state can be complex. nih.gov

EXAFS yields information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. This is crucial for distinguishing between different phases of this compound or for understanding the structure of this compound nanoparticles where long-range order may be absent. researchgate.net EXAFS analysis can reveal the number of oxygen atoms surrounding a rhodium atom and the Rh-O bond lengths, providing a detailed picture of the local structure. nsf.gov

These techniques are particularly valuable for in situ and operando studies, allowing researchers to monitor changes in the local and electronic structure of Rhodium(III) oxide under reaction conditions. nih.gov

Electron Microscopy and Imaging

Electron microscopy techniques are paramount for the direct visualization of the morphology and structure of Rhodium(III) oxide at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology of materials. In the study of Rhodium(III) oxide, SEM reveals information about the size, shape, and aggregation of nanoparticles. Research has shown that Rh₂O₃ nanoparticles can be synthesized in a spherical shape. semanticscholar.orgresearchgate.net SEM images also indicate that these nanoparticles can adhere to one another, forming larger, bulk structures. semanticscholar.org This morphological information is vital for understanding how the material's surface interacts with its environment, which is especially important in applications like catalysis and sensing. acs.org

Transmission Electron Microscopy (TEM, STEM, HRTEM, HAADF-STEM) for Nanostructure and Atomic Resolution

Transmission Electron Microscopy (TEM) and its associated techniques provide higher resolution imaging, enabling detailed analysis of the nanostructure and even individual atoms.

TEM is used to determine the size, shape, and distribution of Rhodium(III) oxide nanoparticles with high precision. rsc.org

High-Resolution TEM (HRTEM) allows for the visualization of the crystal lattice of the material. HRTEM images can show interplanar spacings corresponding to metallic and oxidized rhodium species within a single nanoparticle, providing evidence of its crystalline nature and phase composition. figshare.com

Scanning Transmission Electron Microscopy (STEM) , particularly when coupled with a High-Angle Annular Dark-Field (HAADF) detector, offers Z-contrast imaging. In HAADF-STEM images, the brightness of a feature is related to the atomic number (Z) of the elements present. This makes it an excellent technique for identifying heavy elements like rhodium. Atomic-resolution HAADF-STEM can distinguish between isolated rhodium atoms and small rhodium nanoparticles on a support material.

Diffraction Methods for Structural Determination

Diffraction techniques are fundamental to elucidating the atomic arrangement within crystalline materials like Rhodium(III) oxide. By analyzing the patterns of scattered radiation, researchers can determine lattice parameters, crystal symmetry, and atomic positions.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray Diffraction (XRD) is a primary and indispensable tool for the structural characterization of Rhodium(III) oxide. This technique is used to identify the crystalline phases present in a sample and to determine their structural properties. Rhodium(III) oxide is known to exist in two primary crystalline forms: a hexagonal structure analogous to corundum and an orthorhombic structure, with the transition between these phases occurring at temperatures above 750°C wikipedia.org.

The Rietveld method is a powerful analytical procedure used to refine the crystal structure of a material from its powder XRD pattern wikipedia.org. This technique involves a least-squares fitting of a calculated diffraction pattern to the experimentally observed data. The calculated pattern is generated from a model that includes instrumental parameters and the crystallographic parameters of the phases present in the sample, such as lattice parameters, atomic coordinates, and site occupancies. The refinement process iteratively adjusts these parameters to minimize the difference between the calculated and observed patterns, thereby providing a highly accurate structural model.

Table 1: Crystallographic Data for Hexagonal Rhodium(III) Oxide

| Parameter | Value | Reference |

| Crystal System | Hexagonal | wikipedia.org |

| Space Group | R-3c | wikipedia.org |

| Lattice Constant 'a' | 5.127 Å | wikipedia.org |

| Lattice Constant 'c' | 13.853 Å | wikipedia.org |

Electron Diffraction for Crystal Structure Analysis

Electron diffraction offers a complementary approach to XRD for the structural analysis of materials, and it is particularly well-suited for studying very small crystalline regions, including single nanocrystals or thin films. When investigating Rhodium(III) oxide supported on other materials, such as alumina (Al₂O₃) in catalysts, electron microscopy has revealed the formation of single crystals of Rh₂O₃ osti.gov.

In such cases, selected area electron diffraction (SAED) patterns can be used to identify the crystal structure and orientation of individual Rhodium(III) oxide particles. For instance, studies have shown that upon calcination, rhodium on alumina can form single crystals of Rh₂O₃ oriented with their (114) planes perpendicular to the large face of the platelet-like particles osti.gov. This specific orientation can have significant implications for the catalytic activity of the material.

Furthermore, quantitative low-energy electron diffraction (LEED) has been employed to investigate the crystallographic structure of this compound phases formed on single-crystal rhodium surfaces. For example, the Rh(100)-(3x1)-2O phase has been analyzed using a full-dynamical LEED intensity analysis, which revealed an oxygen-induced shifted row-reconstruction of the rhodium top layer researchgate.net. This demonstrates the power of electron diffraction techniques in providing detailed, quantitative information about the atomic arrangement at the surface of Rhodium(III) oxide and related structures.

Electrochemical and Thermal Characterization of Oxide Formation/Reduction Kinetics

The formation and reduction of Rhodium(III) oxide are critical processes in its catalytic and electrochemical applications. Understanding the kinetics of these transformations is essential for optimizing the performance and stability of rhodium-based devices.

The electrochemical formation of this compound on a rhodium electrode in an acidic medium has been shown to proceed via inverse-logarithmic growth kinetics researchgate.net. This process can lead to the formation of up to 3.25 equivalent monolayers of Rh(OH)₃. Linear sweep voltammetry of the oxide reduction profiles reveals the presence of two distinct oxide states researchgate.net.

The thermal reduction of surface Rhodium(III) oxide (Rh₂O₃) has been studied using in-situ techniques such as surface-enhanced Raman spectroscopy (SERS) acs.org. The reduction kinetics in the presence of gaseous hydrogen (H₂) and carbon monoxide (CO) exhibit distinct behaviors.

The reduction by H₂ at low partial pressures and temperatures below 200°C shows a temperature-dependent induction period followed by rapid first-order reduction, which is indicative of an "autocatalytic" nucleation and growth mechanism acs.org. At higher temperatures (≥200°C) and pressures (≥76 Torr), the reduction is immeasurably fast acs.org.

In contrast, the reduction by CO is significantly slower than with H₂ under similar conditions and does not exhibit an induction period. At lower temperatures (≤250°C), the kinetics are characterized by a fast initial removal of the oxide followed by a much slower zero-order process, a behavior described as "autoinhibited" acs.org. This is attributed to the strong adsorption of CO on the surface, which hinders further oxide removal. At higher temperatures (≥300°C), where CO adsorption is less prevalent, the reduction follows a first-order kinetic response acs.org.

Table 2: Comparison of Rhodium(III) Oxide Reduction Kinetics by H₂ and CO

| Reductant | Kinetic Behavior at Low Temperatures | Key Characteristics | Reference |

| Hydrogen (H₂) | Autocatalytic | Temperature-dependent induction period, followed by rapid first-order reduction. | acs.org |

| Carbon Monoxide (CO) | Autoinhibited | Fast initial removal, followed by a sluggish zero-order response. No induction period. | acs.org |

Elemental Compositional Mapping (e.g., EELS, ICP-MS) in Heterogeneous Systems

In heterogeneous systems, such as supported catalysts where Rhodium(III) oxide is dispersed on a support material, understanding the spatial distribution and elemental composition is crucial for correlating structure with activity.

Electron Energy Loss Spectroscopy (EELS) , often performed in a scanning transmission electron microscope (STEM), is a powerful technique for elemental mapping at high spatial resolution. EELS analyzes the energy loss of electrons as they pass through a thin sample, providing information about the elemental composition and, in some cases, the chemical bonding and oxidation state of the elements present. For example, STEM-EELS has been used to map the distribution of rhodium, iron, and oxygen at an FeRh-MgO interface, demonstrating its capability to provide elemental maps with nanoscale resolution researchgate.net. This technique can be applied to Rhodium(III) oxide-containing catalysts to visualize the distribution of this compound particles on the support material and to probe the local chemical environment of the rhodium atoms.

By combining high-resolution mapping techniques like EELS with bulk quantitative methods like ICP-MS, a comprehensive understanding of the elemental composition and distribution in heterogeneous systems containing Rhodium(III) oxide can be achieved.

Theoretical and Computational Investigations of Rhodium Iii Oxide Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Surface Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of materials like Rhodium(III) oxide. DFT calculations have been instrumental in understanding the fundamental characteristics that govern its surface reactivity and catalytic potential.

Detailed DFT investigations have explored the structure of the stable corundum phase of Rh2O3 (Phase I), which is isostructural with α-Al2O3 and α-Fe2O3. stanford.edu To more accurately predict the material properties of highly correlated metal oxides, the DFT+U approach, which adds a correction factor (the Hubbard U term), is often employed. stanford.edu This method provides a better description of localized d-electrons, offering a compromise between computational cost and accuracy compared to more intensive hybrid functional calculations. stanford.edu

Studies have focused on calculating key electronic and material properties. The lattice parameters calculated by both DFT and DFT+U show good agreement with experimental values, typically with a deviation of just over 1%. stanford.edu However, standard DFT calculations significantly underestimate the band gap of Rh2O3, predicting a value of 0.20 eV compared to the experimental value of 1.20 eV. stanford.edu By calibrating the Hubbard U parameter, the DFT+U approach can accurately predict the experimental band gap. stanford.edu

Analysis of the density of states (DOS) reveals that the Rh d and O p orbitals are the primary contributors across all energy levels. stanford.edu The DFT+U extension corrects the band gap by shifting the conduction band states to higher energies. stanford.edu These computational approaches also provide insights into the charge distribution and Lewis acidity of surface sites, which are critical for understanding catalytic activity. stanford.eduresearchgate.net For instance, DFT calculations have shown that Rh2O3 surfaces can exhibit high Lewis acidity, which is linked to their reactivity in reactions like N2O decomposition. researchgate.net

Table 1: Comparison of Experimental and DFT-Calculated Properties of Rhodium(III) Oxide

| Property | Experimental Value | DFT Calculation | DFT+U Calculation |

|---|---|---|---|

| Lattice Parameter 'a' (pm) | 511.9 | 518.2 | 516.9 |

| Lattice Parameter 'c' (pm) | 1383.1 | 1401.7 | 1395.7 |

| Band Gap (eV) | 1.20 | 0.20 | 1.14 |

This table compiles data from DFT studies to show the comparison between experimentally measured properties of Rhodium(III) oxide and those calculated using different levels of theory. Data sourced from Scherson et al. (2011). stanford.eduresearchgate.net

Ab Initio Thermodynamics for Surface Stability and Reaction Pathways

Ab initio thermodynamics combines first-principles calculations, like DFT, with thermodynamic principles to predict the stability of different material surfaces under varying environmental conditions, such as temperature and oxygen partial pressure. This methodology is critical for understanding which crystal facets and surface terminations of Rhodium(III) oxide are most likely to be present and active in a given reactive environment.

For Rh2O3, these studies have investigated the relative stability of various surfaces, primarily the (0001) c-cut and the (11̅02) r-cut surfaces. researchgate.netresearchgate.net The calculations determine the surface free energy as a function of the oxygen chemical potential, which is related to temperature and O2 partial pressure. stanford.edu The results indicate that both c-cut and r-cut surfaces are close in stability. researchgate.netresearchgate.net

A key finding from these investigations is that the most thermodynamically stable surfaces are often predicted to be among the most reactive. researchgate.netresearchgate.net Specifically, an oxygen-terminated c-cut surface and an oxygen-terminated r-cut surface were identified as being highly stable at larger oxygen chemical potentials. researchgate.netresearchgate.net These same surfaces were also found to exhibit high Lewis acidity, providing a potential explanation for the high catalytic activity observed experimentally for Rh2O3 at low temperatures. researchgate.netresearchgate.net

Table 2: Summary of Ab Initio Thermodynamics Findings for Rh2O3 Surfaces

| Surface Cut | Termination | Stability Condition | Predicted Reactivity |

|---|---|---|---|

| c-cut (0001) | Oxygen-terminated | Stable at higher oxygen chemical potentials | High (High Lewis Acidity) |

| r-cut (11̅02) | Oxygen-terminated | Stable at higher oxygen chemical potentials | High (High Lewis Acidity) |

| c-cut / r-cut | Metal-terminated | Stable at lower oxygen chemical potentials | Lower |

This table summarizes the predicted stability and reactivity of different Rhodium(III) oxide surface terminations as determined by ab initio thermodynamic calculations. Data sourced from Scherson et al. (2011). researchgate.netresearchgate.net

Kinetic Modeling of Surface Reactions and Oxide Growth

Kinetic modeling aims to develop a detailed, quantitative understanding of reaction rates and mechanisms on catalyst surfaces, including the processes of oxide growth. For Rhodium(III) oxide, this involves using computational methods to simulate the elementary steps of surface reactions.

Microkinetic modeling represents a powerful approach where a reaction mechanism is constructed from a series of elementary steps, such as adsorption, desorption, and surface reaction. acs.org The parameters for these models, including activation energies and reaction enthalpies, are often derived from DFT calculations. This DFT-based parameterization ensures that the model is physically realistic and thermodynamically consistent. acs.org While comprehensive microkinetic models specifically for the growth of Rh2O3 are still an area of active research, models for related reactions, such as CO oxidation on rhodium surfaces, have been developed and demonstrate the methodology's effectiveness. acs.org

Studies on the reverse process—the reduction of surface Rh2O3 by gases like H2 and CO—provide valuable insights into the kinetics and mechanisms that would also govern oxide growth. epa.gov For example, the reduction of Rh2O3 by H2 at low pressures and temperatures exhibits an "autocatalytic" behavior, indicative of a nucleation and growth mechanism. epa.gov This suggests that the initial formation of metallic rhodium centers is a critical, rate-limiting step, after which the reaction proceeds rapidly. epa.gov Conversely, CO-induced reduction follows a different kinetic pathway. epa.gov Understanding these reduction pathways in detail can help infer the mechanisms of the corresponding oxidation and oxide growth processes under different conditions.

The theoretical framework for modeling the nucleation and growth of metal oxides on surfaces has been established through DFT studies on analogous systems. mdpi.com These studies typically investigate the stability of small metal-oxide clusters on a substrate, identifying the most favorable nucleation sites and tracking how the cluster's adsorption energy changes with size and composition. mdpi.com Applying such a methodology to the Rh-O system would involve calculating the formation energies of various RhxOy clusters on a rhodium surface to model the initial stages of oxidation and subsequent growth of the Rh2O3 layer.

Computational Prediction of Catalytic and Electrocatalytic Mechanisms

Computational chemistry plays a pivotal role in predicting and elucidating the mechanisms of catalytic and electrocatalytic reactions involving Rhodium(III) oxide. By modeling the interactions between reactants and the catalyst surface at an atomic level, these studies can identify reaction pathways, determine rate-limiting steps, and explain observed activities.

DFT calculations have successfully predicted the catalytic promise of Rh2O3 for specific reactions. For instance, the high Lewis acidity of Rh2O3 surfaces, as revealed by computational analysis, is believed to be a key factor in its high reactivity for N2O decomposition. researchgate.net The computational results provide a foundation for understanding how the electronic structure of the oxide surface facilitates the breaking of the N-O bond.

In electrocatalysis, computational studies have explored the role of the Rh(III) oxidation state within complex reaction cycles. A comprehensive study on the rhodium-catalyzed electrochemical C–H phosphorylation of 2-phenylpyridine (B120327) revealed the mechanistic details involving Rh(III)–Rh(I)–Rh(III) catalytic cycles. acs.org Such studies thoroughly investigate the major stages of the reaction—C–H activation, P–H activation, and C–P bond formation—and can assess the effect of electro-oxidation on each step by considering the reaction at Rh(III), Rh(IV), and Rh(V) oxidation states. acs.org

Furthermore, the electrocatalytic behavior of rhodium-based systems for the hydrogen evolution reaction (HER) has been examined computationally. nih.gov DFT has been used to evaluate the redox behavior and catalytic activity of graphene-based heterogenized molecular Rh(III) complexes. nih.gov These theoretical models can compare different electrochemical pathways, such as one- and two-electron reduction mechanisms, to determine the most favorable route. nih.gov Such computational insights are crucial for designing more efficient and robust heterogeneous electrocatalysts. nih.gov The prediction of reaction energetics for processes like nitrate (B79036) reduction on rhodium surfaces further highlights the power of DFT to guide the development of catalysts for environmental applications. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Materials Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of chemical compounds with their biological activity or, in materials science, their functional properties. wikipedia.orgnih.gov This data-driven approach is increasingly being adapted for materials design, where it helps in screening new materials and predicting their performance without the need for extensive experimental synthesis and testing.

In the context of materials design, QSAR methodologies and related machine learning (ML) techniques establish a relationship between a material's features (the "structure") and its desired performance (the "activity"). mdpi.com The "structure" can be represented by a set of descriptors that quantify various electronic, geometric, or chemical properties. For a catalyst like Rhodium(III) oxide, these descriptors could include lattice parameters, d-band center energy, adsorption energies of key intermediates, or coordination numbers of surface atoms. The "activity" could be a measure of catalytic efficiency, such as turnover frequency, selectivity, or overpotential in an electrocatalytic reaction. researchgate.net

While the direct application of traditional QSAR to bulk inorganic materials like Rh2O3 is less common than in organic chemistry, a study has applied the QSAR paradigm to Rhodium(III) oxide nanoparticles. In that work, a QSAR model was developed to predict the anti-cancer activity of Rh2O3 and Cadmium Oxide nanoparticles, linking their structural properties to their biological function. aclr.com.es

More broadly, machine learning frameworks, which are conceptually similar to QSAR, are being developed for the rapid screening of catalysts. mdpi.com These models are trained on large datasets, often generated by high-throughput DFT calculations, to learn the complex relationships between catalyst composition, structure, and performance. mdpi.com For example, ML models can predict the binding energies of reaction intermediates on various bimetallic surfaces, including those containing rhodium, thereby accelerating the discovery of new and improved catalysts. mdpi.com These computational approaches enable the efficient exploration of the vast chemical space of potential materials, guiding experimental efforts toward the most promising candidates for applications in catalysis and electrocatalysis.

Catalytic Applications and Mechanistic Insights of Rhodium Iii Oxide

Heterogeneous Catalysis

As a heterogeneous catalyst, rhodium(III) oxide provides a solid surface on which gas or liquid-phase reactions can occur. Its applications are widespread, from environmental catalysis in automotive converters to the synthesis of fine chemicals. sigmaaldrich.comspecialtymetals.com

The oxidation of carbon monoxide (CO) is a critical reaction, particularly in the context of automotive exhaust purification. Rhodium-based catalysts are integral components of three-way catalytic converters, which simultaneously reduce nitrogen oxides (NOx), oxidize unburnt hydrocarbons, and convert toxic CO into carbon dioxide (CO₂). mdpi.com The mechanism of CO oxidation over rhodium catalysts is complex and dynamic, often following Langmuir–Hinshelwood kinetics. This model involves the adsorption of both CO and oxygen (O₂) onto the catalyst surface, followed by the dissociation of O₂ and a surface reaction between adsorbed CO and atomic oxygen to form CO₂. nih.gov

| Step | Description | Controlling Factor at Low Temperature |

|---|---|---|

| Adsorption | CO and O₂ adsorb onto the rhodium surface. | CO surface coverage |

| Dissociation | Adsorbed O₂ dissociates into atomic oxygen. | Availability of vacant sites |

| Surface Reaction | Adsorbed CO reacts with atomic oxygen to form CO₂. | - |

| Desorption | CO₂ desorbs from the surface. | - |

Rhodium(III) oxide is an effective catalyst for various hydrogenation processes. One notable application is in the selective tandem olefin isomerization-hydrosilylation process. sigmaaldrich.com This reaction allows for the conversion of internal olefins to terminal silanes, which are valuable intermediates in organic synthesis. researchgate.net The catalyst facilitates the isomerization of the double bond to the terminal position, followed by the anti-Markovnikov addition of a hydrosilane. researchgate.net

Recent research has also highlighted the use of rhodium(III) oxide for the hydrogenation of unprotected pyridines to piperidines under mild conditions. researchgate.net Piperidines are important structural motifs in many pharmaceutical and agrochemical compounds. researchgate.net This process demonstrates the catalyst's ability to operate efficiently with low catalyst loading and under relatively low hydrogen pressure and temperature. researchgate.net

| Substrate | Product | Conditions | Catalyst Loading |

|---|---|---|---|

| Amine-functionalised pyridines | Corresponding piperidines | 5 bar H₂, 40 °C, 16 hours in TFE | 0.5 mol% |

| Alcohol-functionalised pyridines | Corresponding piperidines | 5 bar H₂, 40 °C, 16 hours in TFE | 0.5 mol% |

The reduction of nitric oxide (NO) is another crucial reaction in automotive catalysis. Rhodium is a key component in catalytic converters for its ability to efficiently reduce NO to harmless nitrogen gas (N₂). specialtymetals.comjst.go.jp The generally accepted mechanism for NO reduction on rhodium surfaces begins with the dissociative adsorption of the NO molecule. jst.go.jpscispace.com This process involves the transfer of electrons from the rhodium cluster to the adsorbed NO molecule, which weakens the N-O bond and leads to its cleavage. jst.go.jp The resulting nitrogen and oxygen atoms are then adsorbed onto the rhodium surface. jst.go.jp The adsorbed nitrogen atoms can then recombine to form N₂, which desorbs from the surface.

Computational studies using density functional theory (DFT) have shown that for a small rhodium cluster, the energy barrier for the dissociative adsorption of NO is significantly lower than on other metals like copper. jst.go.jp This highlights the unique catalytic activity of rhodium for this reaction. jst.go.jp

Hydroformylation, also known as the oxo process, is a major industrial process for the production of aldehydes from alkenes. researchgate.net While homogeneous rhodium complexes are often used, heterogeneous rhodium catalysts, including those derived from rhodium(III) oxide, are also employed. sigmaaldrich.commdpi.com The generally accepted mechanism for rhodium-catalyzed hydroformylation is a dissociative one. mdpi.com The catalytic cycle involves the coordination of an olefin to a rhodium-hydride complex, followed by the insertion of the olefin into the Rh-H bond. acs.org Subsequent coordination of CO and its insertion into the Rh-alkyl bond leads to the formation of an acyl-rhodium complex. acs.org Finally, hydrogenolysis of this complex releases the aldehyde product and regenerates the rhodium-hydride catalyst. mdpi.comacs.org

| Step | Description |

|---|---|

| Olefin Coordination | The alkene binds to the rhodium catalyst. |

| Migratory Insertion | The alkene inserts into the rhodium-hydride bond. |

| CO Coordination | Carbon monoxide binds to the rhodium center. |

| CO Insertion | Carbon monoxide inserts into the rhodium-alkyl bond. |

| Hydrogenolysis | Reaction with H₂ to release the aldehyde and regenerate the catalyst. |

Steam reforming is a process used to produce hydrogen from hydrocarbons and alcohols. Rhodium-based catalysts are highly effective for the steam reforming of various feedstocks, including bio-oil components and ethanol. d-nb.inforsc.org For instance, in the steam reforming of aromatic compounds like toluene, benzyl alcohol, and hydroquinone over a Rh/γ-Al₂O₃ catalyst, the reaction pathways involve the decomposition of the aromatic ring through C-H and C-C bond scissions. d-nb.info The resulting surface fragments then react with hydroxyl species to form carbon oxides and hydrogen. d-nb.info

In the case of ethanol steam reforming, rhodium catalysts have shown high activity and selectivity towards hydrogen production. rsc.org However, catalyst deactivation due to coke formation can be a challenge, especially at higher temperatures. rsc.org The nature of the coke deposited can vary with the reaction temperature. rsc.org

Rhodium(III) oxide plays a role in the development of materials for photocatalytic hydrogen production. Doping semiconductor materials like strontium titanate (SrTiO₃) with rhodium can induce visible-light activity, enabling the material to utilize a broader spectrum of solar energy for water splitting. researchgate.netrsc.org The visible-light absorption in Rh-doped SrTiO₃ is attributed to the electronic transition from donor levels formed by Rh³⁺ ions to the conduction band of the host material. researchgate.netrsc.org

| Photocatalyst System | Mechanism of Visible Light Absorption | Application | Reported H₂ Evolution Rate |

|---|---|---|---|

| Rh-doped SrTiO₃ | Transition from Rh³⁺ donor levels to the conduction band. researchgate.netrsc.org | Hydrogen production from aqueous methanol (B129727). researchgate.net | - |

| RhCrOₓ/Pr-LaFeO₃ | - | Hydrogen production from triethanolamine solution. mdpi.com | 127 μmol h⁻¹ g⁻¹ mdpi.com |

Role of Rhodium(III) Oxide as a Support or Promoter in Composite Catalysts

When dispersed on a support like alumina (Al₂O₃), rhodium is often present as Rh₂O₃ nanoparticles, which are found to be highly active for various oxidation reactions. The support material has a strong impact on the rhodium speciation, determining whether it exists as Rh₂O₃ nanoparticles or as single rhodium atoms. dtu.dk For instance, in the total oxidation of methane, Rh₂O₃ nanoparticles have demonstrated significantly higher activity compared to single-atom sites. dtu.dk A catalyst with 2 wt.% Rh on ZSM-5, where the rhodium was exclusively in the form of Rh₂O₃ nanoparticles, was able to achieve methane oxidation at a temperature 75 °C lower than a catalyst with rhodium present only as single atoms. dtu.dk

The nature of the oxide support offers extensive possibilities for engineering the active sites in single-atom catalysts (SACs). nih.gov Even in traditional supported catalysts with rhodium clusters or nanoparticles, the oxide support is a critical design element. nih.gov Strong metal-support interactions can lead to electronic modifications or create additional active sites at the interface between the metal and the oxide, profoundly impacting the catalyst's performance. nih.gov For example, engineering the energetics of surface oxygen vacancy formation on oxide supports is a powerful strategy for modulating the catalytic properties of SACs. nih.gov

In composite systems, Rh₂O₃ can promote the catalytic activity of other metals. For instance, in three-way catalysts (TWCs), rhodium is a key component for the reduction of nitrogen oxides (NOx). mdpi.com The interaction of rhodium with supports like ceria-zirconia (CexOy-ZrO₂) can enhance its catalytic performance and stability compared to traditional alumina supports. core.ac.ukcolumbia.edu For Rh/CexOy-ZrO₂ catalysts, the rhodium sites are partially oxidized to Rh₂O₃ and are more easily reduced to the active metallic rhodium (Rh⁰) during regeneration cycles. core.ac.ukcolumbia.edu

The table below summarizes the effect of different supports on the state of rhodium and its catalytic application.

| Support Material | Rhodium Speciation | Catalytic Application | Key Finding |

| ZSM-5 | Rh₂O₃ nanoparticles | Methane Oxidation | Nanoparticles are more active than single-atom sites. dtu.dk |

| γ-Al₂O₃ | Rh₂O₃ nanoparticles, single atoms | Methane Oxidation | Support influences the distribution between nanoparticles and single atoms. dtu.dk |

| Ceria-Zirconia (CZO) | Partially oxidized to Rh₂O₃ | Automotive Three-Way Catalysis | Less deactivation and faster regeneration compared to Rh/Al₂O₃. core.ac.ukcolumbia.edu |

| SnO₂ | Mononuclear Rh sites | Ethylene (B1197577) Hydroformylation | Leads to exceptional performance with high turnover frequency and selectivity. nih.gov |

Catalyst Deactivation and Regeneration Studies, including Rhodium Aluminate Formation

A significant challenge in the application of rhodium-based catalysts, particularly those supported on alumina (Rh/Al₂O₃), is their deactivation under high-temperature oxidative conditions, such as those experienced during the fuel shutoff mode in automotive engines. core.ac.ukcolumbia.edunacatsoc.org One of the primary mechanisms of this deactivation is the strong interaction between rhodium and the alumina support, leading to the formation of a stable and less active rhodium aluminate (RhAlOₓ) species. core.ac.ukcolumbia.edunacatsoc.orgacs.orgfigshare.com

The formation of rhodium aluminate involves the penetration of ionic rhodium species into the alumina lattice, a process that is exacerbated at elevated temperatures. nacatsoc.org This deactivation is a continuous process and does not involve an abrupt structural change until the pore system of the alumina support collapses entirely. nacatsoc.org Advanced characterization techniques such as scanning transmission electron microscopy (STEM), electron energy-loss spectroscopy (EELS), and extended X-ray absorption fine structure (EXAFS) have provided direct evidence for the formation of rhodium aluminate. acs.orgfigshare.com These studies have shown that inactive rhodium preferentially occupies the octahedral interstitial sites of the cubic spinel γ-Al₂O₃ structure. acs.orgfigshare.com

The severity of the aging conditions significantly impacts the regenerability of the deactivated catalyst. nacatsoc.org Regeneration of the active catalyst relies on the ability to restore active, nanometer-sized Rh nanoparticles from the inactive rhodium aluminate. acs.orgfigshare.com This can be achieved under fuel-rich conditions, where the reduction of the catalyst with hydrogen (H₂), generated through steam reforming catalyzed by metallic rhodium sites, facilitates the recovery of catalytic activity. core.ac.ukcolumbia.edu However, the regeneration of catalysts where rhodium aluminate has formed can be difficult. core.ac.ukcolumbia.edu

In contrast, rhodium catalysts on supports like ceria-zirconia (CZO) exhibit less deactivation and faster regeneration. core.ac.ukcolumbia.edu In these systems, during fuel shutoff, the rhodium sites are partially oxidized to Rh₂O₃, which is relatively easier to reduce back to the active metallic state during the regeneration phase. core.ac.ukcolumbia.edu

The table below outlines the conditions for deactivation and regeneration of Rh/Al₂O₃ catalysts and the corresponding changes in the rhodium species.

| Process | Conditions | Key Mechanism | Resulting Rhodium State |

| Deactivation | High-temperature (800-1050 °C) oxidizing atmosphere (e.g., fuel shutoff) core.ac.ukcolumbia.edu | Strong metal-support interaction; penetration of ionic Rh into alumina lattice nacatsoc.org | Formation of stable, inactive rhodium aluminate (RhAlOₓ) core.ac.ukcolumbia.eduacs.orgfigshare.com |

| Regeneration | Fuel-rich conditions; reduction with H₂ at elevated temperatures (e.g., 550 °C) core.ac.ukresearchgate.net | Reduction of rhodium aluminate to metallic rhodium acs.orgfigshare.com | Restoration of active, nanometer-sized Rh nanoparticles acs.orgfigshare.com |

Some studies have also reported a self-regeneration effect in rhodium-containing catalysts. Deactivated rhodium species were found to return to an active state as a result of rapid cooling in an air flow from 1200 °C to 600 °C. researchgate.net This regenerated catalyst showed improved activity towards NOx reduction. researchgate.net

Surface Adsorption and Reaction Kinetics in Catalytic Cycles

The catalytic activity of Rhodium(III) oxide is intrinsically linked to the adsorption of reactant molecules onto its surface and the subsequent kinetics of the surface reactions. The interaction of molecules like carbon monoxide (CO) and nitric oxide (NO) with the rhodium surface is fundamental to many of its catalytic applications, particularly in automotive exhaust treatment.

Infrared (IR) spectroscopy studies are instrumental in understanding the nature of adsorbed species on the catalyst surface. For CO oxidation on Rh/Al₂O₃ catalysts, IR spectroscopy, combined with kinetic studies, has been used to track structural changes of the rhodium species during the reaction. nih.govacs.org At low temperatures, the rhodium surface is typically covered by adsorbed CO, which can inhibit the reaction by blocking sites for oxygen adsorption and dissociation. nih.gov The reaction kinetics in this regime are consistent with a Langmuir-Hinshelwood mechanism, where the desorption of CO is a key step to allow for the adsorption and dissociation of O₂. nih.gov The apparent activation energies for CO oxidation at low temperatures are in the range of 100–110 kJ/mol. nih.gov

The adsorption of CO on rhodium surfaces can occur in different modes, primarily as "atop CO" (adsorbed on a single Rh atom) and "bridge CO" (adsorbed across two Rh atoms). acs.org On polycrystalline rhodium, the atop CO species gives an IR band around 2030 cm⁻¹, while a weaker band for bridge CO appears around 1900 cm⁻¹. acs.org The presence of H₂ can significantly enhance the uptake of CO on Rh/Al₂O₃ catalysts. scispace.com

In the reduction of NO by CO over rhodium catalysts, the kinetics are complex and sensitive to the catalyst pretreatment. osti.gov For NO conversions below 50%, the reaction rates for NO reduction and the formation of N₂ and N₂O are positive order with respect to CO but have an inverse order with respect to NO. osti.gov Infrared spectra taken under reaction conditions indicate that the surface is almost saturated with adsorbed NO, with smaller coverages of CO and isocyanate (NCO) species also present. osti.gov The rate-limiting step in a proposed mechanism is the dissociation of chemisorbed NO. osti.gov The presence of a partially oxidized Rh surface is suggested to facilitate this dissociation, leading to higher specific activity for NO reduction. osti.gov

The following table presents kinetic parameters for reactions catalyzed by rhodium-based systems.

| Reaction | Catalyst | Reactant Orders | Apparent Activation Energy (Ea) | Key Mechanistic Insight |

| CO Oxidation | Rh/Al₂O₃ | Positive for O₂, Negative for CO (at low temp.) | 100-110 kJ/mol nih.gov | Langmuir-Hinshelwood mechanism; CO desorption is crucial. nih.gov |

| NO Reduction by CO | Rh/SiO₂ | Positive for CO, Inverse for NO | Not specified, but equivalent for NO reduction, N₂ and N₂O formation osti.gov | Rate-limiting step is the dissociation of adsorbed NO. osti.gov |

Theoretical studies using density functional theory (DFT) have provided further insights into the surface structure and reactivity of Rh₂O₃. acs.org These calculations have shown that certain oxygen-terminated surfaces of Rh₂O₃ exhibit high Lewis acidity, which may explain the high catalytic activity observed experimentally at low temperatures. acs.org

Electrocatalytic Applications and Reaction Mechanisms of Rhodium Iii Oxide

Hydrogen Evolution Reaction (HER) Electrocatalysis

Rhodium-based materials are recognized for their excellent performance in the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. acs.org The electrocatalytic activity of rhodium is attributed to its ideal Gibbs free energy for hydrogen adsorption (ΔGH*), which is close to zero, facilitating both the adsorption of hydrogen intermediates and the subsequent release of hydrogen gas. acs.org

A composite of Rh-Rh₂O₃ nanoparticles on a nitrogen-doped carbon support (Rh-Rh₂O₃-NPs/C) has demonstrated HER activity superior to that of commercial Pt/C in both acidic and basic solutions. rsc.orgresearchgate.net In a 1.0 M KOH solution, this catalyst achieved a current density of 10 mA cm⁻² at an overpotential of just 15 mV. rsc.org The presence of Rh₂O₃ was found to be critical for the enhanced performance in alkaline media, with the Rh-Rh₂O₃-NPs/C catalyst showing a 10-fold higher HER activity compared to its Rh₂O₃-free counterpart. rsc.orgresearchgate.net

| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|---|

| Rh-Rh₂O₃-NPs/C | Base | 63 | 70 | rsc.orgresearchgate.net |

| Rh-Rh₂O₃-NPs/C | Acid | 13 | 32 | rsc.orgresearchgate.net |

| Atomically dispersed Rh on N-doped graphene (Rh@NG) | 0.1 M KOH | 45 | - | acs.org |

| Atomically dispersed Rh on N-doped graphene (Rh@NG) | 1.0 M KOH | 33 | - | acs.org |

Oxygen Evolution Reaction (OER) Electrocatalysis

The oxygen evolution reaction (OER) is the anodic half-reaction in water splitting and is often the bottleneck due to its sluggish kinetics involving a four-electron transfer process. frontiersin.orgfrontiersin.org While iridium and ruthenium oxides are the benchmark catalysts for OER, particularly in acidic media, rhodium(III) oxide has shown significant promise as a highly active and stable OER electrocatalyst, especially in alkaline environments. frontiersin.orgnih.gov